
Copper--iodosilver (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–iodosilver (1/1) is a compound that consists of copper and silver iodide in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
Copper–iodosilver (1/1) can be synthesized through various methods. One common approach involves the reaction of copper iodide with silver nitrate in an aqueous solution. The reaction typically occurs under mild conditions and results in the formation of copper–iodosilver (1/1) as a precipitate. The reaction can be represented as follows:
CuI+AgNO3→Cu–AgI+NO3−
Industrial Production Methods
Industrial production of copper–iodosilver (1/1) often involves mechanochemical methods, which are advantageous due to their simplicity and efficiency. These methods typically involve grinding copper iodide and silver nitrate together in a ball mill, resulting in the formation of the desired compound .
化学反应分析
Types of Reactions
Copper–iodosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Copper–iodosilver (1/1) can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve halogen exchange reactions, where iodide ions are replaced by other halides such as chloride or bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can produce copper(II) nitrate and silver iodide, while reduction with hydrogen gas can yield elemental copper and silver .
科学研究应用
Copper–iodosilver (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
作用机制
The mechanism by which copper–iodosilver (1/1) exerts its effects involves the interaction of copper and silver ions with biological molecules. Copper ions can disrupt cellular processes by binding to proteins and enzymes, while silver ions can cause damage to bacterial cell membranes and DNA . These interactions lead to the antimicrobial properties observed in various applications.
相似化合物的比较
Similar Compounds
Copper(I) iodide: Similar in composition but lacks the silver component.
Silver iodide: Contains only silver and iodide, without copper.
Copper(II) iodide: Contains copper in a different oxidation state.
Uniqueness
Copper–iodosilver (1/1) is unique due to the synergistic effects of copper and silver ions, which enhance its antimicrobial properties and catalytic activity compared to compounds containing only one of these metals .
Conclusion
Copper–iodosilver (1/1) is a compound with significant potential in various fields due to its unique properties and versatile applications. Its preparation methods, chemical reactions, and mechanisms of action make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
678174-54-4 |
|---|---|
分子式 |
AgCuI |
分子量 |
298.32 g/mol |
IUPAC 名称 |
copper;iodosilver |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1 |
InChI 键 |
VIZOGDWXRADNGO-UHFFFAOYSA-M |
规范 SMILES |
[Cu].[Ag]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



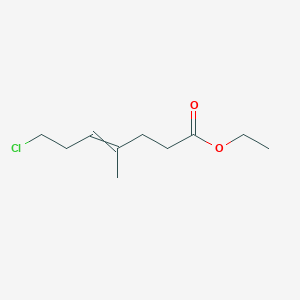
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
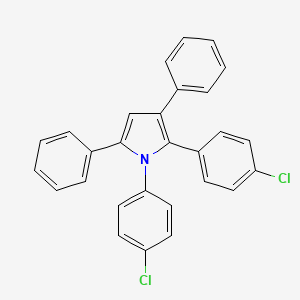
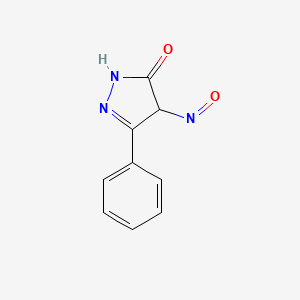
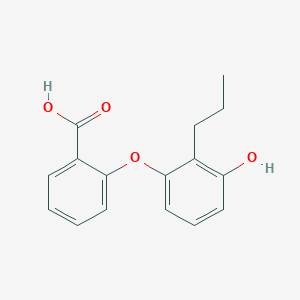
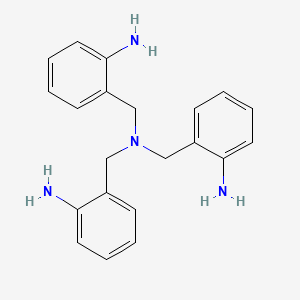
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)

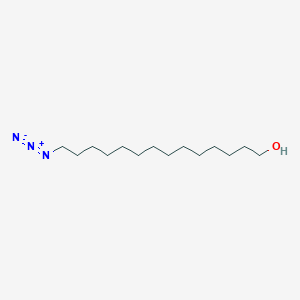
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)

